4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butoxyphenyl 4-pentylbicyclo[222]octane-1-carboxylate is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid with 4-butoxyphenol under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine, and the reaction mixture is heated to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of 4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
- Bicyclo[2.2.2]octane-2-carboxylic acid
Uniqueness
4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butoxyphenyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .
Properties
CAS No. |
75390-94-2 |
---|---|
Molecular Formula |
C24H36O3 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(4-butoxyphenyl) 4-pentylbicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C24H36O3/c1-3-5-7-12-23-13-16-24(17-14-23,18-15-23)22(25)27-21-10-8-20(9-11-21)26-19-6-4-2/h8-11H,3-7,12-19H2,1-2H3 |
InChI Key |
WMHBLEZCFAVKSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC12CCC(CC1)(CC2)C(=O)OC3=CC=C(C=C3)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.